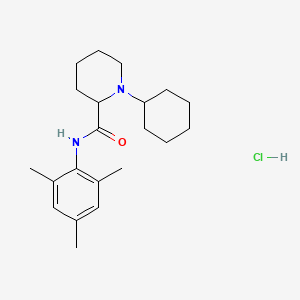
1-cyclohexyl-N-mesityl-2-piperidinecarboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cyclohexyl-N-mesityl-2-piperidinecarboxamide hydrochloride is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. It is a piperidine derivative that has been studied extensively for its ability to modulate the activity of certain neurotransmitters in the brain. In
Wirkmechanismus
The exact mechanism of action of 1-cyclohexyl-N-mesityl-2-piperidinecarboxamide hydrochloride is not fully understood. However, it is believed to act as a modulator of several neurotransmitter systems in the brain. Specifically, it has been shown to increase the release of dopamine, norepinephrine, and serotonin, while also inhibiting the reuptake of these neurotransmitters.
Biochemical and Physiological Effects
The modulation of neurotransmitter activity by this compound has been linked to several biochemical and physiological effects. These include improvements in mood, cognition, and behavior, as well as increased locomotor activity and decreased anxiety-like behavior in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-cyclohexyl-N-mesityl-2-piperidinecarboxamide hydrochloride in lab experiments is its ability to modulate the activity of multiple neurotransmitter systems. This makes it a potentially useful tool for studying the complex interactions between these systems in the brain. However, one limitation of using this compound is its relatively low potency compared to other drugs that target the same neurotransmitter systems.
Zukünftige Richtungen
There are several future directions for research on 1-cyclohexyl-N-mesityl-2-piperidinecarboxamide hydrochloride. One area of interest is its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including depression, anxiety, and addiction. Another area of interest is its potential use as a tool for studying the complex interactions between neurotransmitter systems in the brain. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its potency and selectivity for specific neurotransmitter systems.
Synthesemethoden
The synthesis of 1-cyclohexyl-N-mesityl-2-piperidinecarboxamide hydrochloride involves several steps. The starting material is cyclohexanone, which is converted to cyclohexylamine through a reductive amination reaction. The resulting cyclohexylamine is then reacted with mesityl chloride to yield 1-cyclohexyl-N-mesityl-2-piperidinecarboxamide. Finally, the carboxamide is converted to its hydrochloride salt through an acid-base reaction.
Wissenschaftliche Forschungsanwendungen
1-cyclohexyl-N-mesityl-2-piperidinecarboxamide hydrochloride has been studied extensively for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to modulate the activity of several neurotransmitters, including dopamine, norepinephrine, and serotonin. This modulation has been linked to improvements in mood, cognition, and behavior.
Eigenschaften
IUPAC Name |
1-cyclohexyl-N-(2,4,6-trimethylphenyl)piperidine-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O.ClH/c1-15-13-16(2)20(17(3)14-15)22-21(24)19-11-7-8-12-23(19)18-9-5-4-6-10-18;/h13-14,18-19H,4-12H2,1-3H3,(H,22,24);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCTWUHWTNBNJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2CCCCN2C3CCCCC3)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(1,3-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)-2-methoxyphenoxy]acetamide](/img/structure/B6101761.png)
![3-[2-(methoxymethyl)-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]propanoic acid](/img/structure/B6101768.png)
![2-{[1-(2-furylmethyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B6101770.png)
![2-[1-(2,2-dimethylpropyl)-4-(4-methoxy-2,5-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6101778.png)
![4-{[(benzyloxy)carbonyl]amino}-5-oxo-5-[4-(2-quinolinyl)-1-piperazinyl]pentanoic acid](/img/structure/B6101787.png)
![8,9-dimethyl-10-(2-pyridinylmethyl)-6,10-dihydro-5H-benzo[h]pyrrolo[2,3-b]quinolin-7-amine](/img/structure/B6101789.png)
![1-(3-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)-2-piperidinone](/img/structure/B6101792.png)
![3-(4-chlorophenyl)-7-isopropyl-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6101812.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-phenoxyacetamide](/img/structure/B6101821.png)
![2-oxo-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}ethyl 2-methylquinoline-4-carboxylate](/img/structure/B6101824.png)
![2-[1-benzyl-4-(3,5-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6101830.png)
![N-(4-bromophenyl)-2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6101844.png)
![4-(4-{[4-(hydroxymethyl)-1,3'-bipiperidin-1'-yl]methyl}phenyl)-3-butyn-1-ol](/img/structure/B6101850.png)
![3-methyl-4-(2,3,4-trimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6101858.png)